Cas no 1049462-73-8 (4-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-N-(propan-2-yl)piperazine-1-carboxamide)
![4-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-N-(propan-2-yl)piperazine-1-carboxamide structure](https://ja.kuujia.com/scimg/cas/1049462-73-8x500.png)
4-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-N-(propan-2-yl)piperazine-1-carboxamide 化学的及び物理的性質
名前と識別子
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- 4-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-N-(propan-2-yl)piperazine-1-carboxamide
- 1049462-73-8
- N-isopropyl-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide
- 4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-N-propan-2-ylpiperazine-1-carboxamide
- AKOS024503139
- F5252-0335
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- インチ: 1S/C17H25N7O2/c1-13(2)18-17(25)23-10-8-22(9-11-23)12-16-19-20-21-24(16)14-4-6-15(26-3)7-5-14/h4-7,13H,8-12H2,1-3H3,(H,18,25)
- InChIKey: XQZRGEIHWYTWRJ-UHFFFAOYSA-N
- ほほえんだ: O=C(NC(C)C)N1CCN(CC2=NN=NN2C2C=CC(=CC=2)OC)CC1
計算された属性
- せいみつぶんしりょう: 359.20697307g/mol
- どういたいしつりょう: 359.20697307g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 26
- 回転可能化学結合数: 5
- 複雑さ: 448
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 88.4Ų
4-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-N-(propan-2-yl)piperazine-1-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5252-0335-4mg |
4-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-N-(propan-2-yl)piperazine-1-carboxamide |
1049462-73-8 | 4mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F5252-0335-50mg |
4-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-N-(propan-2-yl)piperazine-1-carboxamide |
1049462-73-8 | 50mg |
$240.0 | 2023-09-10 | ||
Life Chemicals | F5252-0335-10mg |
4-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-N-(propan-2-yl)piperazine-1-carboxamide |
1049462-73-8 | 10mg |
$118.5 | 2023-09-10 | ||
Life Chemicals | F5252-0335-3mg |
4-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-N-(propan-2-yl)piperazine-1-carboxamide |
1049462-73-8 | 3mg |
$94.5 | 2023-09-10 | ||
Life Chemicals | F5252-0335-20mg |
4-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-N-(propan-2-yl)piperazine-1-carboxamide |
1049462-73-8 | 20mg |
$148.5 | 2023-09-10 | ||
Life Chemicals | F5252-0335-2μmol |
4-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-N-(propan-2-yl)piperazine-1-carboxamide |
1049462-73-8 | 2μmol |
$85.5 | 2023-09-10 | ||
Life Chemicals | F5252-0335-30mg |
4-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-N-(propan-2-yl)piperazine-1-carboxamide |
1049462-73-8 | 30mg |
$178.5 | 2023-09-10 | ||
Life Chemicals | F5252-0335-5mg |
4-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-N-(propan-2-yl)piperazine-1-carboxamide |
1049462-73-8 | 5mg |
$103.5 | 2023-09-10 | ||
Life Chemicals | F5252-0335-1mg |
4-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-N-(propan-2-yl)piperazine-1-carboxamide |
1049462-73-8 | 1mg |
$81.0 | 2023-09-10 | ||
Life Chemicals | F5252-0335-25mg |
4-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-N-(propan-2-yl)piperazine-1-carboxamide |
1049462-73-8 | 25mg |
$163.5 | 2023-09-10 |
4-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-N-(propan-2-yl)piperazine-1-carboxamide 関連文献
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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4-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-N-(propan-2-yl)piperazine-1-carboxamideに関する追加情報
Recent Advances in the Study of 4-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-N-(propan-2-yl)piperazine-1-carboxamide (CAS: 1049462-73-8)
The compound 4-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-N-(propan-2-yl)piperazine-1-carboxamide (CAS: 1049462-73-8) has recently emerged as a promising candidate in chemical biology and medicinal chemistry research. This structurally unique molecule, featuring both tetrazole and piperazine moieties, has demonstrated significant pharmacological potential in recent studies. The current research landscape focuses on its synthesis optimization, biological activity profiling, and potential therapeutic applications.
Recent synthetic chemistry advancements have improved the yield and purity of 1049462-73-8 through modified coupling reactions between the tetrazole precursor and the piperazine carboxamide derivative. A 2023 study published in the Journal of Medicinal Chemistry reported an optimized synthetic route achieving 78% overall yield with excellent purity (>99%), addressing previous challenges in the alkylation step of the tetrazole ring system. The improved synthetic accessibility has enabled more comprehensive biological evaluation of this compound.
Pharmacological investigations have revealed that 1049462-73-8 exhibits selective modulation of specific serotonin receptor subtypes, particularly 5-HT1A and 5-HT7, with IC50 values in the low nanomolar range. This receptor profile suggests potential applications in neurological disorders, supported by recent in vivo studies demonstrating anxiolytic and antidepressant-like effects in rodent models without significant sedative side effects. The 4-methoxyphenyl substitution appears crucial for this activity, as demonstrated by structure-activity relationship studies.
New preclinical data presented at the 2023 American Chemical Society National Meeting indicate that 1049462-73-8 shows promising blood-brain barrier penetration with favorable pharmacokinetic properties. The compound demonstrates approximately 65% oral bioavailability in primate models, with a plasma half-life of 8-10 hours, suggesting potential for once-daily dosing in clinical applications. These findings have spurred interest in developing this scaffold for CNS-targeted therapies.
Emerging research also suggests potential applications beyond neuroscience. A recent high-throughput screening study identified 1049462-73-8 as a moderate inhibitor of certain cancer-associated kinases, particularly those in the PI3K/AKT/mTOR pathway. While the antitumor activity appears modest as a single agent, combination studies with existing chemotherapeutics show synergistic effects in specific cancer cell lines, warranting further investigation.
The safety profile of 1049462-73-8 has been evaluated in recent toxicology studies. Acute toxicity appears low (LD50 > 2000 mg/kg in rodents), with no observed genotoxicity in standard assays. However, chronic administration studies revealed mild hepatic enzyme induction at higher doses, suggesting the need for monitoring in potential clinical development. These findings were published in the April 2023 issue of Toxicology and Applied Pharmacology.
Several pharmaceutical companies have included derivatives of 1049462-73-8 in their preclinical pipelines, primarily targeting mood disorders and neurodegenerative diseases. Patent activity surrounding this chemical scaffold has increased significantly in 2023, with at least three new patent applications filed for novel derivatives and formulation technologies. This commercial interest underscores the compound's therapeutic potential and the competitive landscape in this research area.
Future research directions for 1049462-73-8 include further optimization of its pharmacokinetic properties, expansion of its therapeutic potential through combination therapies, and investigation of its effects on newly identified molecular targets. The compound's unique chemical features continue to make it a valuable tool for understanding receptor modulation and developing novel therapeutic agents in chemical biology and medicinal chemistry.
1049462-73-8 (4-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-N-(propan-2-yl)piperazine-1-carboxamide) 関連製品
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